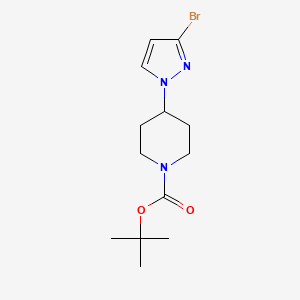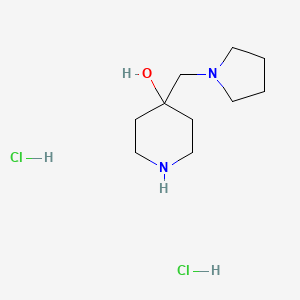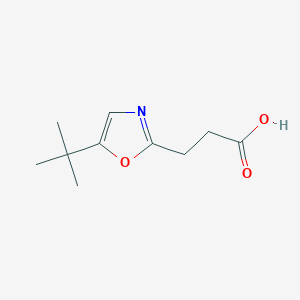
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride
Overview
Description
“2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1423024-02-5 . Its molecular weight is 296.82 . The IUPAC name for this compound is 2-amino-N-methyl-2-phenyl-N-(3-thienylmethyl)acetamide hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C14H17ClN2OS . The InChI code is 1S/C14H16N2OS.ClH/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12;/h2-8,10,13H,9,15H2,1H3;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.82 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the sources I accessed .Scientific Research Applications
Antimalarial Activity
- Synthesis and Antimalarial Activity : A study by Werbel et al. (1986) examined a series of compounds similar to 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride for their antimalarial properties. The compounds demonstrated potent antimalarial effects against various strains of Plasmodium berghei in mice and showed promise for clinical trials in humans (Werbel et al., 1986).
Opioid Agonist Activity
- Opioid Kappa Agonists : Barlow et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, structurally related to this compound, and evaluated their potential as opioid kappa agonists. The study found these compounds exhibited potent naloxone-reversible analgesic effects in mice (Barlow et al., 1991).
Antimicrobial Activity
- Antimicrobial Schiff Bases Synthesis : Arora et al. (2013) focused on synthesizing Schiff bases from a compound similar to this compound. These compounds showed antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Arora et al., 2013).
Herbicide Metabolism
- Chloroacetamide Herbicides Metabolism : Studies by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, chemically related to this compound, in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of such herbicides (Coleman et al., 2000).
Chemical Synthesis and Characterization
- Synthesis and Characterization Studies : Zhong-cheng and Shu Wan-yin (2002) reported on the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to this compound. The study detailed the process and the characterization of the synthesized product (Zhong-cheng & Shu Wan-yin, 2002).
Radiosynthesis for Herbicides
- Radiosynthesis of Chloroacetanilide Herbicide : Latli and Casida (1995) explored the radiosynthesis of chloroacetanilide herbicides, which are structurally related to this compound. This research is significant for studying the behavior of such herbicides in the environment (Latli & Casida, 1995).
Anticancer Agents Synthesis
- Synthesis of Anticancer Agents : Evren et al. (2019) synthesized new derivatives structurally akin to this compound, assessing their anticancer activities. This research contributes to the development of new anticancer therapies (Evren et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12;/h2-8,10,13H,9,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZKTQBIDNSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-02-5 | |
| Record name | Benzeneacetamide, α-amino-N-methyl-N-(3-thienylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)





![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)

![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)


![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)

